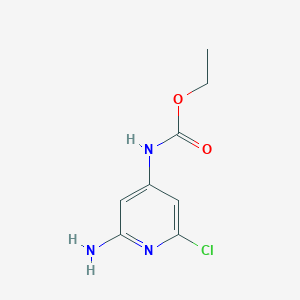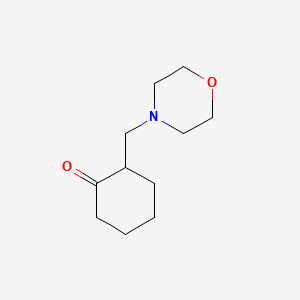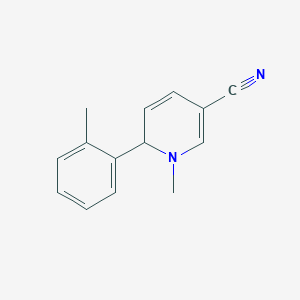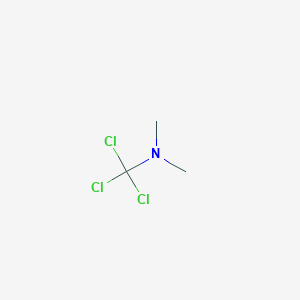
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, can improve the yield and selectivity of the reaction . Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent are preferred for their environmental benefits and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced chloropyridine moiety.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloropyridine groups allows for specific interactions with the enzyme’s active site, leading to inhibition. Additionally, the carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, further enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(2-amino-4-chloropyridin-6-yl)carbamate: Similar structure but with different substitution pattern on the pyridine ring.
Methyl N-(2-amino-6-chloropyridin-4-yl)carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-(2-amino-6-bromopyridin-4-yl)carbamate: Similar structure but with a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
28056-09-9 |
|---|---|
Molekularformel |
C8H10ClN3O2 |
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)11-5-3-6(9)12-7(10)4-5/h3-4H,2H2,1H3,(H3,10,11,12,13) |
InChI-Schlüssel |
FLRVVXDAENBGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=NC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)








![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)


